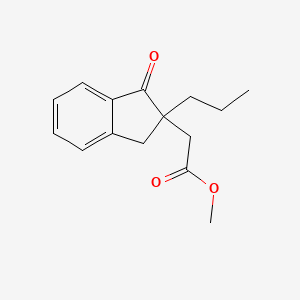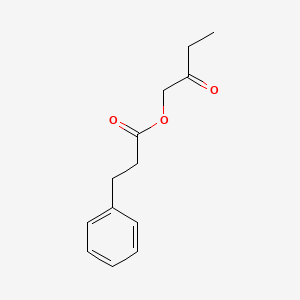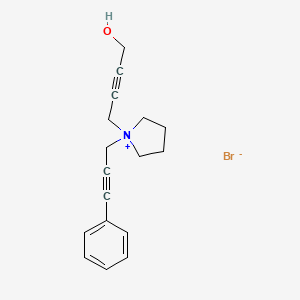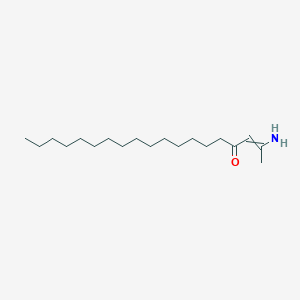
Methyl (1-oxo-2-propyl-2,3-dihydro-1H-inden-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1-oxo-2-propyl-2,3-dihydro-1H-inden-2-yl)acetate is a chemical compound with a complex structure that includes an indene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1-oxo-2-propyl-2,3-dihydro-1H-inden-2-yl)acetate typically involves organic synthesis techniques. One common method includes the reaction of 1-oxo-2,3-dihydro-1H-indene with propyl groups under specific conditions to form the desired compound . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or ethyl acetate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis processes. These processes are designed to optimize yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (1-oxo-2-propyl-2,3-dihydro-1H-inden-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Methyl (1-oxo-2-propyl-2,3-dihydro-1H-inden-2-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism by which Methyl (1-oxo-2-propyl-2,3-dihydro-1H-inden-2-yl)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects. Detailed studies on the molecular interactions and pathways involved are essential to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
- 1-Oxo-2,3-dihydro-1H-inden-4-yl benzoate
- 2-(6-bromo-3-oxo-2,3-dihydro-1H-inden-1-yl)malononitrile
Uniqueness
Methyl (1-oxo-2-propyl-2,3-dihydro-1H-inden-2-yl)acetate stands out due to its specific structural features, which confer unique chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
651715-68-3 |
|---|---|
Molekularformel |
C15H18O3 |
Molekulargewicht |
246.30 g/mol |
IUPAC-Name |
methyl 2-(3-oxo-2-propyl-1H-inden-2-yl)acetate |
InChI |
InChI=1S/C15H18O3/c1-3-8-15(10-13(16)18-2)9-11-6-4-5-7-12(11)14(15)17/h4-7H,3,8-10H2,1-2H3 |
InChI-Schlüssel |
JVGSDJMLZDSCBV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(CC2=CC=CC=C2C1=O)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1R)-1-(4-bromophenyl)ethyl]-4-chloro-3-nitropyridin-2-amine](/img/structure/B12524435.png)

![(2-{2-[(2-Methylacryloyl)oxy]ethoxy}-2-oxoethyl)phosphonic acid](/img/structure/B12524446.png)
![Phenol, 2,2'-[1,2-ethanediylbis(thio)]bis[6-(1,1-dimethylethyl)-4-methyl-](/img/structure/B12524451.png)
![2-[(4E)-4-{[(8S)-5,6,7,8-Tetrahydroquinolin-8-yl]imino}butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12524457.png)
![1-Methyl-4-{3-[(prop-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B12524459.png)







